4-(3-(2-(4-Aminophenoxy)-1-methylethylamino)-2-hydroxypropoxy)isocarbostyril
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Overview
Description
4-(3-(2-(4-Aminophenoxy)-1-methylethylamino)-2-hydroxypropoxy)isocarbostyril is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an aminophenoxy group, a methylethylamino group, and a hydroxypropoxy group attached to an isocarbostyril backbone. Its intricate molecular architecture allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2-(4-Aminophenoxy)-1-methylethylamino)-2-hydroxypropoxy)isocarbostyril typically involves multiple steps. One common method starts with the preparation of the aminophenoxy precursor, which is then reacted with a methylethylamine derivative under controlled conditions to form the intermediate product. This intermediate is subsequently subjected to hydroxypropoxylation to yield the final compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on activated carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-(2-(4-Aminophenoxy)-1-methylethylamino)-2-hydroxypropoxy)isocarbostyril undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
4-(3-(2-(4-Aminophenoxy)-1-methylethylamino)-2-hydroxypropoxy)isocarbostyril has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as high-performance polymers and coatings
Mechanism of Action
The mechanism of action of 4-(3-(2-(4-Aminophenoxy)-1-methylethylamino)-2-hydroxypropoxy)isocarbostyril involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Aminophenoxy)picolinamide derivatives: These compounds share the aminophenoxy group and have shown potential as antitumor agents.
Polyimides based on 10,10-bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone: These compounds are used in the development of high-performance materials.
Uniqueness
4-(3-(2-(4-Aminophenoxy)-1-methylethylamino)-2-hydroxypropoxy)isocarbostyril is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structure provides a versatile platform for the development of new materials and therapeutic agents .
Properties
CAS No. |
93750-08-4 |
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Molecular Formula |
C21H25N3O4 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
4-[3-[1-(4-aminophenoxy)propan-2-ylamino]-2-hydroxypropoxy]-2H-isoquinolin-1-one |
InChI |
InChI=1S/C21H25N3O4/c1-14(12-27-17-8-6-15(22)7-9-17)23-10-16(25)13-28-20-11-24-21(26)19-5-3-2-4-18(19)20/h2-9,11,14,16,23,25H,10,12-13,22H2,1H3,(H,24,26) |
InChI Key |
YWNVPGWFPPUMNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=C(C=C1)N)NCC(COC2=CNC(=O)C3=CC=CC=C32)O |
Origin of Product |
United States |
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